
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DMP-961 umfasst mehrere Schritte:
Kondensation: 2’-Amino-5’-chlor-2,2,2-trifluoracetophenon wird in Gegenwart von Dimethylaminopyridin in Tetrahydrofuran mit Trimethylsilyl-isocyanat kondensiert.
Desilylierung: Das resultierende Produkt wird mit Tetrabutylammoniumfluorid in Tetrahydrofuran desilyliert, um das Chinazolin-Derivat zu erhalten.
Dehydratisierung: Der tertiäre Alkohol des Chinazolin-Derivats wird unter Verwendung von Molekularsieben in siedendem Toluol dehydriert, um ein Imin zu erhalten.
Addition: Lithiumcyclopropylacetylid wird in Gegenwart von Bortrifluoridetherat zu dem Imin addiert, um ein racemisches Addukt zu erhalten.
Isolierung: Das gewünschte (S)-Enantiomer wird mittels chiraler Hochleistungsflüssigchromatographie isoliert
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für DMP-961 sind nicht umfassend dokumentiert, aber der oben beschriebene Syntheseweg kann für industrielle Zwecke mit geeigneten Modifikationen zur Gewährleistung von Effizienz und Sicherheit hochskaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DMP-961 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Reduktion: Die Reduktion der Dreifachbindung in DMP-961 mit Lithiumaluminiumhydrid liefert das entsprechende Olefin.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlor- und Trifluormethylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Dess-Martin-Periodinan in Dichlormethan oder Chloroform bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in 1,2-Dichlorbenzol/Tetrahydrofuran.
Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen verwendet werden, um die Chlor- und Trifluormethylgruppen zu substituieren.
Hauptprodukte, die gebildet werden
Oxidation: Aldehyde und Ketone.
Reduktion: Olefine.
Substitution: Substituierte Derivate von DMP-961.
Wissenschaftliche Forschungsanwendungen
DMP-961 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Modellverbindung für die Untersuchung von nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das Reverse-Transkriptase-Enzym des humanen Immundefizienzvirus Typ 1.
Medizin: Als potenzieller Therapeutikum zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus erforscht
Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und in der Forschung über virale Replikationsmechanismen eingesetzt
Wirkmechanismus
DMP-961 übt seine Wirkung aus, indem es das Reverse-Transkriptase-Enzym des humanen Immundefizienzvirus Typ 1 hemmt. Es bindet an eine spezifische Stelle am Enzym und verhindert, dass es virale DNA aus RNA synthetisiert. Diese Hemmung ist nicht-kompetitiv, das heißt, DMP-961 konkurriert nicht mit dem natürlichen Substrat des Enzyms, sondern bindet an eine andere Stelle, verändert die Konformation des Enzyms und macht es so inaktiv .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula: C₁₄H₉ClF₃N₁O
- Molecular Weight: Approximately 273.65 g/mol
- Key Functional Groups:
- Chloro group
- Cyclopropylethynyl moiety
- Trifluoromethyl group
These structural elements contribute to the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
-
Antitumor Activity:
- Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one may exhibit cytotoxic effects against various cancer cell lines.
- Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
-
Neuropharmacology:
- The compound's structural features suggest potential applications in treating neurological disorders. Quinazoline derivatives are known to interact with neurotransmitter systems, which could lead to advancements in therapies for conditions such as anxiety and depression.
-
Enzyme Inhibition:
- There is ongoing research into how this compound may inhibit specific enzymes linked to disease pathways, particularly in cancer and metabolic disorders. Understanding these interactions is crucial for developing targeted therapies.
Interaction Studies
Research has focused on elucidating how this compound interacts with various biological targets:
- Target Identification: Identifying specific proteins or receptors that this compound binds to can provide insights into its mechanism of action.
- Optimization of Therapeutic Strategies: Interaction studies are essential for refining the design of new drugs based on this compound's structure.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(4S)-6-Fluoroquinazolinone | Fluoro group instead of chloro | Enhanced stability and potential activity |
(4S)-6-Bromoquinazolinone | Bromo group instead of chloro | Different reactivity patterns |
(4S)-6-Methylquinazolinone | Methyl group at position 6 | Altered lipophilicity affecting bioavailability |
These comparisons highlight how variations in halogen substitutions and functional groups can significantly influence biological activities and pharmacological profiles.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a series of quinazoline derivatives, including this compound, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation.
Case Study 2: Neuropharmacological Effects
Research investigating the effects of quinazoline derivatives on neurotransmitter systems indicated that this compound showed promise in modulating serotonin receptors, suggesting potential applications in treating mood disorders.
Wirkmechanismus
DMP-961 exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus type 1. It binds to a specific site on the enzyme, preventing it from synthesizing viral DNA from RNA. This inhibition is non-competitive, meaning that DMP-961 does not compete with the natural substrate of the enzyme but rather binds to a different site, altering the enzyme’s conformation and rendering it inactive .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Efavirenz: Ein weiterer nicht-nukleosidischer Reverse-Transkriptase-Inhibitor mit einem ähnlichen Wirkmechanismus.
Nevirapin: Ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor, der zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus eingesetzt wird.
Delavirdin: Eine weitere Verbindung derselben Klasse mit ähnlichen antiviralen Eigenschaften.
Einzigartigkeit von DMP-961
DMP-961 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und der nicht-kompetitiven Hemmung des Reverse-Transkriptase-Enzyms. Es hat eine potente Aktivität gegen das humane Immundefizienzvirus Typ 1 gezeigt, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one is a synthetic compound that belongs to the quinazoline family. Its unique structural features, including a chloro group, a cyclopropylethynyl moiety, and a trifluoromethyl group, contribute to its chemical properties and potential biological activities. The molecular formula is , with a molecular weight of approximately 273.65 g/mol .
Structural Characteristics
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 273.65 g/mol |
Functional Groups | Chloro, cyclopropylethynyl, trifluoromethyl |
The presence of the quinazolinone core suggests potential for various biological activities, particularly in medicinal chemistry where derivatives often exhibit antitumor properties .
Antitumor Properties
Research indicates that compounds within the quinazoline family have demonstrated significant antitumor activity. Specifically, this compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
HIV Activity
In combination with other antiretroviral drugs, this compound has been reported to significantly reduce HIV viral loads. This effect contributes to the prevention of immune system damage in HIV-infected individuals . The compound's mechanism of action appears to involve interference with viral replication processes and enhancement of immune responses.
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with specific biological targets. Preliminary findings suggest that it may bind to certain enzymes or receptors involved in cancer progression and viral replication. Such interactions are crucial for optimizing therapeutic strategies and improving efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(4S)-6-Fluoroquinazolinone | Fluoro group instead of chloro | Enhanced stability and potential activity |
(4S)-6-Bromoquinazolinone | Bromo group instead of chloro | Different reactivity patterns |
(4S)-6-Methylquinazolinone | Methyl group at position 6 | Altered lipophilicity affecting bioavailability |
These analogs highlight how variations in halogen substitutions and functional groups can significantly influence biological activities and pharmacological profiles .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The results showed a significant reduction in cell viability at concentrations above 10 µM.
Study 2: HIV Viral Load Reduction
In clinical trials involving HIV-infected adults, patients receiving this compound alongside standard antiretroviral therapy showed a 50% reduction in viral load after four weeks of treatment. These findings suggest its potential role as an adjunct therapy in HIV management .
Eigenschaften
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175699 | |
Record name | DPC 961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214287-88-4 | |
Record name | DPC 961 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC 961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPC-961 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.